molecular formula C19H16F2O9 B12293444 DIFLUNISAL_met006

DIFLUNISAL_met006

Cat. No.: B12293444
M. Wt: 426.3 g/mol
InChI Key: RBZXVQOCMCPTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diflunisal glucuronide ether involves the glucuronidation of diflunisal. This process typically occurs in the liver, where diflunisal undergoes phase II metabolism to form glucuronide conjugates . The reaction conditions for this process include the presence of glucuronic acid and the enzyme UDP-glucuronosyltransferase .

Industrial Production Methods

Industrial production of diflunisal glucuronide ether is not common, as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using chemical methods that mimic the enzymatic glucuronidation process .

Chemical Reactions Analysis

Types of Reactions

Diflunisal glucuronide ether can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of diflunisal glucuronide ether can lead to the formation of diflunisal glucuronide.

Mechanism of Action

The mechanism of action of diflunisal glucuronide ether involves its formation through the glucuronidation of diflunisal. Diflunisal itself inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. This inhibition leads to reduced inflammation, pain, and fever . The glucuronide ether form is a metabolite and does not have significant pharmacological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diflunisal glucuronide ether is unique in that it is specifically formed from diflunisal, a difluorophenyl derivative of salicylic acid. Its formation and properties are distinct from other glucuronide metabolites due to the specific structure of diflunisal .

Properties

IUPAC Name

6-[2-carboxy-4-(2,4-difluorophenyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2O9/c20-8-2-3-9(11(21)6-8)7-1-4-12(10(5-7)17(25)26)29-19-15(24)13(22)14(23)16(30-19)18(27)28/h1-6,13-16,19,22-24H,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZXVQOCMCPTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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